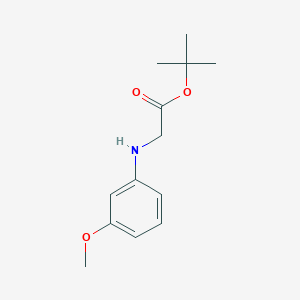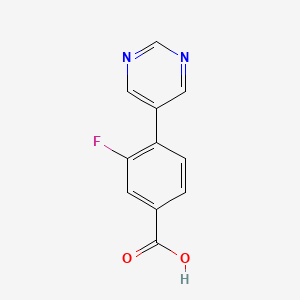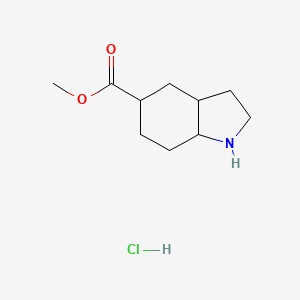![molecular formula C13H21NO2 B13503557 {[3-(3-Aminopropoxy)propoxy]methyl}benzene](/img/structure/B13503557.png)
{[3-(3-Aminopropoxy)propoxy]methyl}benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{[3-(3-Aminopropoxy)propoxy]methyl}benzene is a chemical compound with the molecular formula C13H21NO2 and a molecular weight of 223.31 g/mol . It is characterized by the presence of an aminopropoxy group attached to a benzene ring through a propoxy linker. This compound is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of {[3-(3-Aminopropoxy)propoxy]methyl}benzene involves multiple steps. One common synthetic route includes the reaction of benzyl chloride with 3-aminopropanol to form 3-(benzyloxy)propan-1-amine. This intermediate is then reacted with 1,3-dibromopropane under basic conditions to yield this compound . Industrial production methods may involve similar steps but optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Chemischer Reaktionen
{[3-(3-Aminopropoxy)propoxy]methyl}benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, converting the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under suitable conditions.
Wissenschaftliche Forschungsanwendungen
{[3-(3-Aminopropoxy)propoxy]methyl}benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential interactions with biological molecules, such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of {[3-(3-Aminopropoxy)propoxy]methyl}benzene involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the propoxy linker provides flexibility, allowing the compound to fit into various binding sites .
Vergleich Mit ähnlichen Verbindungen
{[3-(3-Aminopropoxy)propoxy]methyl}benzene can be compared with similar compounds such as:
{[3-(3-Hydroxypropoxy)propoxy]methyl}benzene: This compound has a hydroxyl group instead of an amino group, leading to different chemical reactivity and biological interactions.
{[3-(3-Methoxypropoxy)propoxy]methyl}benzene: The presence of a methoxy group alters its solubility and chemical properties compared to the amino derivative.
These comparisons highlight the unique properties of this compound, making it valuable for specific research and industrial applications.
Eigenschaften
Molekularformel |
C13H21NO2 |
|---|---|
Molekulargewicht |
223.31 g/mol |
IUPAC-Name |
3-(3-phenylmethoxypropoxy)propan-1-amine |
InChI |
InChI=1S/C13H21NO2/c14-8-4-9-15-10-5-11-16-12-13-6-2-1-3-7-13/h1-3,6-7H,4-5,8-12,14H2 |
InChI-Schlüssel |
BDJLVNYVAIYYHC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COCCCOCCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{[(Tert-butyldimethylsilyl)oxy]methyl}bicyclo[4.1.0]heptan-2-one](/img/structure/B13503476.png)
![Potassium (4,4-difluorobicyclo[4.1.0]heptan-1-yl)trifluoroborate](/img/structure/B13503481.png)

![{6-Methoxyspiro[3.3]heptan-2-yl}methanol](/img/structure/B13503489.png)

![Tert-butyl (1R,6R)-2,5-diazabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B13503498.png)



![Tert-butyl 4-{[(benzyloxy)carbonyl]amino}-3-hydroxypiperidine-1-carboxylate](/img/structure/B13503533.png)

![Methyl 3-amino-2-({[(tert-butoxy)carbonyl]amino}methyl)propanoate hydrochloride](/img/structure/B13503541.png)
![3-[(4-Aminophenyl)sulfanyl]propanoic acid](/img/structure/B13503542.png)

